molecular formula C10H13N5O B1488441 (3-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 2098061-26-6

(3-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B1488441
CAS No.: 2098061-26-6
M. Wt: 219.24 g/mol
InChI Key: PERVMDQYFLLXIQ-UHFFFAOYSA-N
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Description

(3-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is a notable compound in the field of organic chemistry, possessing a complex structure that includes a cyclopropylmethyl group, a pyrazole ring, and an oxadiazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves a multi-step reaction sequence:

  • Formation of the pyrazole ring: : Starting from a substituted cyclopropylmethyl ketone and hydrazine hydrate, the pyrazole ring is formed via cyclization.

  • Synthesis of the oxadiazole ring: : The pyrazole intermediate is then reacted with a nitrile oxide, generated in situ from a corresponding hydroximoyl chloride, to form the 1,2,4-oxadiazole ring.

  • Amine introduction: : Finally, the oxadiazole intermediate is reacted with methanamine under controlled conditions to introduce the methanamine group.

Industrial Production Methods: On an industrial scale, the preparation of this compound would likely be optimized to maximize yield and efficiency. This could involve:

  • Catalysis: : Using specific catalysts to enhance reaction rates.

  • Solvent Selection: : Choosing appropriate solvents to facilitate reactions and improve product isolation.

  • Purification Techniques: : Employing advanced purification methods such as chromatography or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: : The compound can undergo oxidation reactions at the pyrazole ring, typically yielding diketones. Reduction reactions might reduce the oxadiazole ring to form various amines.

  • Substitution Reactions: : Halogenation or alkylation can occur on the aromatic rings, allowing for further functionalization.

  • Cyclization: : Under specific conditions, the compound can undergo intramolecular cyclization, leading to novel ring structures.

Common Reagents and Conditions:
  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing Agents: : Common reducing agents include sodium borohydride or lithium aluminium hydride.

  • Halogenating Agents: : For instance, N-bromosuccinimide (NBS) for bromination.

  • Catalysts: : Palladium catalysts are often employed in various substitution reactions.

Major Products: The major products formed from these reactions often include:

  • Various oxidized derivatives.

  • Halo-substituted compounds.

  • Cyclized products with new ring systems.

Scientific Research Applications

Chemistry: This compound serves as a useful building block in organic synthesis, enabling the construction of more complex molecules through its diverse reactivity.

Biology: In biological studies, it can function as a ligand, binding to proteins and enzymes to modulate their activity, making it a candidate for drug development and biochemical research.

Industry: Industrially, it can be utilized in the synthesis of advanced materials, agrochemicals, and other specialty chemicals due to its versatile chemical properties.

Comparison with Similar Compounds

Similar Compounds:

  • (3-(Cyclopropylmethyl)-1H-pyrazol-5-yl)methanamine: : Lacks the oxadiazole ring but shares the cyclopropylmethyl-pyrazole structure.

  • (1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)amine: : A simpler analogue missing the oxadiazole and methanamine groups.

  • (3-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)-1,2,3-triazol-4-yl)methanamine: : Similar but features a triazole ring instead of the oxadiazole.

Unique Features:

Properties

IUPAC Name

[3-[1-(cyclopropylmethyl)pyrazol-4-yl]-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c11-3-9-13-10(14-16-9)8-4-12-15(6-8)5-7-1-2-7/h4,6-7H,1-3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERVMDQYFLLXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)C3=NOC(=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 2
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(3-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 3
(3-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(3-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(3-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 6
(3-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

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